![molecular formula C16H22N2O5S B4989908 methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)
methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is commonly referred to as MMMPB, and it is a member of the benzoate ester family. MMMPB has been found to exhibit various biochemical and physiological effects, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of MMMPB involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. MMMPB inhibits HDAC, leading to the acetylation of histones and the activation of gene expression. This results in the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
MMMPB has been found to exhibit various biochemical and physiological effects. Studies have shown that MMMPB induces the expression of genes involved in apoptosis and cell cycle arrest. Additionally, MMMPB has been found to inhibit angiogenesis, which is the process of blood vessel formation. This makes it a promising candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
実験室実験の利点と制限
One of the main advantages of using MMMPB in lab experiments is its potent anti-tumor activity. Additionally, MMMPB is a relatively stable compound, making it easy to handle and store. However, one of the limitations of using MMMPB in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
将来の方向性
There are several future directions for the research on MMMPB. One direction is to further investigate its potential applications in cancer treatment. Additionally, researchers could explore the use of MMMPB in combination with other drugs to enhance its anti-tumor activity. Furthermore, studies could be conducted to investigate the potential applications of MMMPB in other diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, MMMPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MMMPB exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Its mechanism of action involves the inhibition of HDAC, leading to the activation of gene expression. MMMPB has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of MMMPB involves the reaction between 4-methylbenzoic acid and 4-dimethylaminopyridine in the presence of thionyl chloride. The resulting product is then reacted with N-methylpiperidine-4-carboxamide, followed by the addition of methylsulfonyl chloride. The final product is obtained through purification using column chromatography.
科学的研究の応用
MMMPB has been extensively studied for its potential applications in cancer treatment. Studies have shown that MMMPB exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, MMMPB has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
methyl 4-methyl-3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11-4-5-13(16(20)23-2)10-14(11)17-15(19)12-6-8-18(9-7-12)24(3,21)22/h4-5,10,12H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXOQQZTSQACPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


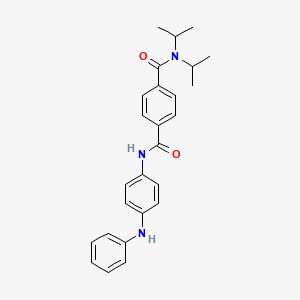
![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)
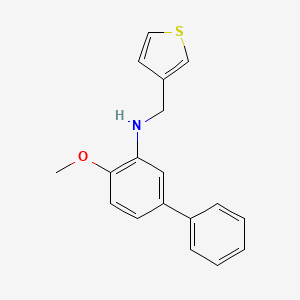
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)
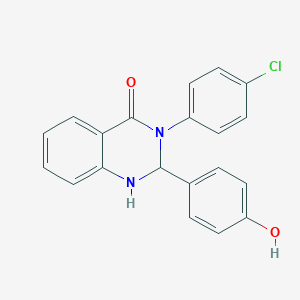
![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
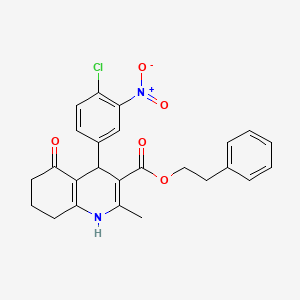
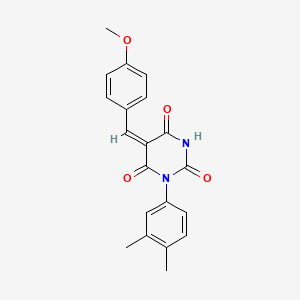
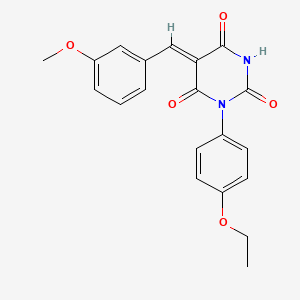
![1,7,8,9,10,10-hexachloro-4-(2-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4989931.png)